Cas no 345-24-4 (1-Bromo-2,4-difluoro-5-nitrobenzene)
1-Bromo-2,4-difluoro-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2,4-difluoronitrobenzene
- 1-Bromo-2,4-difluoro-5-nitrobenzene
- Benzene,1-bromo-2,4-difluoro-5-nitro-
- 1-Brom-2,4-difluor-5-nitro-benzol
- 1-bromo-2,4-difluoro-5-nitro-benzene
- 5-bromo-2,4-difluoro-1-nitrobenzene
- bromodifluoronitrobenzene
- NSC 10238
- 2,4-Difluoro-5-nitrobroMobenzene
- Benzene, 1-bromo-2,4-difluoro-5-nitro-
- NSC10238
- OOUUWURPSUSDTD-UHFFFAOYSA-N
- SBB054202
- VZ21225
- SY039917
- ST2411760
- CS-0097033
- 7X-0836
- AKOS005071079
- DTXSID30278831
- Benzene, 1-?bromo-?2,?4-?difluoro-?5-?nitro-
- EN300-95250
- A822263
- AMY28337
- B5688
- MFCD00129166
- FT-0631992
- 345-24-4
- NSC-10238
- SCHEMBL7335
- J-504387
- DB-019059
- DTXCID10229987
-
- MDL: MFCD00129166
- Inchi: 1S/C6H2BrF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
- InChI Key: OOUUWURPSUSDTD-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Computed Properties
- Exact Mass: 236.92400
- Monoisotopic Mass: 236.92370g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 2.6
Experimental Properties
- Density: 1.890±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 19°C(lit.)
- Boiling Point: 97°C/5mmHg(lit.)
- Flash Point: 106.5±25.9 ºC,
- Refractive Index: 1.5590 (589.3 nm 20 ºC)
- Solubility: Very slightly soluble (0.1 g/l) (25 º C),
- PSA: 45.82000
- LogP: 3.15870
1-Bromo-2,4-difluoro-5-nitrobenzene Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
1-Bromo-2,4-difluoro-5-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-2,4-difluoro-5-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM192979-100g |
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345-24-4 | 95+% | 100g |
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| Alichem | A013034716-1g |
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| Chemenu | CM192979-100g |
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1-Bromo-2,4-difluoro-5-nitrobenzene Suppliers
1-Bromo-2,4-difluoro-5-nitrobenzene Related Literature
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1. Elemental fluorine. Part 4. Use of elemental fluorine for the halogenation of aromaticsRichard D. Chambers,Christopher J. Skinner,Malcolm J. Atherton,John S. Moilliet J. Chem. Soc. Perkin Trans. 1 1996 1659
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2. Trinuclear angular aggregates of rhodium: synthesis and crystal structures of [Rh3(μ3-SC5H4N)2(CO)6][ClO4](SC5H4N = pyridine-2-thiolate) and [Rh3(μ3-C7H4NS2)2(CO)2(PPh3)2(tfbb)][ClO4](C7H4NS2= benzothiazole-2-thiolate, tfbb = tetrafluorobenzobarrelene)Miguel A. Ciriano,Jesús J. Pérez-Torrente,Fernando Viguri,Fernando J. Lahoz,Luis A. Oro,Antonio Tiripicchio,Marisa Tiripicchio-Camellini J. Chem. Soc. Dalton Trans. 1990 1493
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3. 738. The reactions of organic derivatives of elements capable of valency-shell expansion. Part X. Partial rate factors for the nitration of benzyltrimethyl-phosphonium and -arsonium picratesFrank L. Riley,Eugene Rothstein J. Chem. Soc. 1964 3872
Additional information on 1-Bromo-2,4-difluoro-5-nitrobenzene
1-Bromo-2,4-difluoro-5-nitrobenzene (CAS No. 345-24-4): A Versatile Intermediate in Modern Organic Synthesis
1-Bromo-2,4-difluoro-5-nitrobenzene (CAS No. 345-24-4) is a highly valuable aromatic compound that plays a crucial role in the synthesis of various pharmaceutical intermediates and agrochemicals. This compound, characterized by its unique combination of bromine, fluorine, and nitro functional groups, has garnered significant attention in recent years due to its versatility in organic synthesis and its applications in cutting-edge research areas such as drug discovery and material science.
The molecular structure of 1-Bromo-2,4-difluoro-5-nitrobenzene features a benzene ring substituted with bromine at position 1, fluorine atoms at positions 2 and 4, and a nitro group at position 5. This specific arrangement of substituents makes it an excellent building block for more complex molecules, particularly in the development of fluorinated compounds, which are increasingly important in medicinal chemistry due to their enhanced metabolic stability and bioavailability.
In the pharmaceutical industry, 1-Bromo-2,4-difluoro-5-nitrobenzene serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique electronic properties, imparted by the electron-withdrawing nitro and fluorine groups, make it particularly useful in nucleophilic aromatic substitution reactions, a fundamental transformation in drug synthesis. Researchers frequently utilize this compound to create novel heterocyclic compounds that form the backbone of many modern medications.
The growing demand for fluorinated organic compounds in recent years has significantly increased the importance of 1-Bromo-2,4-difluoro-5-nitrobenzene in chemical research. Fluorine incorporation has become a hot topic in drug design, as evidenced by the rising number of FDA-approved drugs containing fluorine atoms. This trend aligns perfectly with the properties of our subject compound, making it a valuable tool for medicinal chemists exploring structure-activity relationships in drug development.
Beyond pharmaceuticals, 1-Bromo-2,4-difluoro-5-nitrobenzene finds applications in the development of advanced materials. Its ability to participate in various coupling reactions makes it useful for creating π-conjugated systems important in organic electronics. Researchers are particularly interested in its potential for developing new organic semiconductors and light-emitting materials, areas that have seen explosive growth due to the demand for more efficient display technologies and renewable energy solutions.
The synthesis and handling of 1-Bromo-2,4-difluoro-5-nitrobenzene require specialized knowledge in organic chemistry techniques. Proper storage conditions typically involve protection from light and moisture, with many researchers opting for amber glass containers under inert atmosphere when long-term stability is required. The compound's reactivity profile makes it essential to follow established laboratory safety protocols, though it remains a manageable material when handled by trained professionals.
Recent advances in green chemistry have also impacted the use of 1-Bromo-2,4-difluoro-5-nitrobenzene in industrial applications. There's growing interest in developing more sustainable methods for its production and utilization, particularly in minimizing waste and reducing the environmental impact of chemical processes. This aligns with broader industry trends toward sustainable chemical manufacturing, a topic that consistently ranks high in search queries related to chemical intermediates.
The analytical characterization of 1-Bromo-2,4-difluoro-5-nitrobenzene typically involves standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods allow researchers to verify the compound's purity and identity, which is crucial for its applications in sensitive synthetic pathways. The distinctive 1H-NMR fingerprint of this compound, with its characteristic aromatic proton signals, makes it particularly recognizable to experienced chemists.
Market trends indicate steady growth in demand for 1-Bromo-2,4-difluoro-5-nitrobenzene, particularly from the pharmaceutical and specialty chemicals sectors. The compound's price and availability are frequent search terms among procurement specialists, reflecting its importance in research and development budgets. Manufacturers continue to optimize production processes to meet this demand while maintaining high purity standards required by end users.
In academic research, 1-Bromo-2,4-difluoro-5-nitrobenzene serves as an excellent model compound for studying electronic effects in aromatic systems. Its well-defined substitution pattern allows for systematic investigation of how different functional groups influence reactivity and physical properties. This fundamental research contributes to our broader understanding of aromatic chemistry and helps train the next generation of synthetic chemists.
Looking to the future, 1-Bromo-2,4-difluoro-5-nitrobenzene is poised to maintain its importance in chemical research. Emerging applications in bioconjugation chemistry and click chemistry approaches suggest new avenues for utilization. As the chemical industry continues to evolve toward more sophisticated molecular architectures, intermediates like this will remain indispensable tools for innovation in both academic and industrial settings.
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